molecular formula C12H15NO2 B13624875 (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine

(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine

Cat. No.: B13624875
M. Wt: 205.25 g/mol
InChI Key: GPRDEUNBHVBTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine: is a chemical compound that features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Methanamine Group: This step involves the reaction of the intermediate with amine sources under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.

Industry:

  • Utilized in the development of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Specific pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine
  • (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanol
  • (2,3-Dihydrobenzo[b][1,4]dioxin-6-ol)

Comparison:

  • Structural Differences: While these compounds share the 2,3-dihydrobenzo[b][1,4]dioxin core, they differ in the attached functional groups, which can significantly influence their reactivity and applications.
  • Unique Properties: (1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivities compared to its analogs.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]methanamine

InChI

InChI=1S/C12H15NO2/c13-8-12(3-4-12)9-1-2-10-11(7-9)15-6-5-14-10/h1-2,7H,3-6,8,13H2

InChI Key

GPRDEUNBHVBTET-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.